(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride
CAS No.:
Cat. No.: VC17611710
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H12ClNO2 |
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Molecular Weight | 153.61 g/mol |
IUPAC Name | (2S,3R)-3-amino-2-methylbutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t3-,4+;/m0./s1 |
Standard InChI Key | DKBLYMKGWZFCEV-RFKZQXLXSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C)N)C(=O)O.Cl |
Canonical SMILES | CC(C(C)N)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride (CAS 1045816-99-6) has the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . Its IUPAC name is (2S,3R)-3-amino-2-methylbutanoic acid hydrochloride, reflecting the stereochemical configuration at the second and third carbon atoms. The compound’s chiral centers confer distinct biological and chemical behaviors, making it valuable for enantioselective synthesis .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₅H₁₂ClNO₂ |
Molecular Weight | 153.61 g/mol |
CAS Number | 1045816-99-6 |
Purity (Industrial Grade) | ≥98% |
Stereochemistry | (2S,3R) configuration |
The hydrochloride salt enhances solubility in aqueous and polar solvents, facilitating its use in biological assays and synthetic reactions .
Spectroscopic Characterization
Structural validation relies on ¹H-NMR, ¹³C-NMR, and chiral HPLC. Key NMR signals include:
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¹H-NMR: δ 1.21–1.27 ppm (methyl groups), 3.9–3.96 ppm (hydroxyl-bearing methine proton).
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¹³C-NMR: Distinct signals at δ 175.2 ppm (carboxylic acid carbonyl) and δ 52.1 ppm (chiral center carbons) .
Chiral HPLC confirms enantiomeric excess (>99%), critical for pharmaceutical applications .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (2S,3R)-3-amino-2-methylbutanoic acid hydrochloride involves stereoselective methods to ensure correct configuration. One optimized pathway includes:
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Enantioselective Aldol Reaction: Starting from Garner’s aldehyde, a Horner–Wadsworth–Emmons reaction introduces the methyl group with high diastereoselectivity.
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Hydrolysis and Salt Formation: The intermediate ester is hydrolyzed under basic conditions (e.g., NaOH), followed by treatment with HCl to form the hydrochloride salt .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Aldol Reaction | LiHMDS, THF, −78°C | 85–90% |
Ester Hydrolysis | 1M NaOH, 60°C, 4h | 95% |
Salt Formation | HCl (gas), Et₂O | 98% |
Industrial production scales this process using continuous-flow reactors to enhance efficiency and reduce costs .
Purification and Quality Control
High-performance liquid chromatography (HPLC) with chiral stationary phases achieves purity ≥98% . Residual solvents and byproducts are monitored via gas chromatography-mass spectrometry (GC-MS).
Applications in Pharmaceutical Chemistry
Role as a Chiral Building Block
The compound’s stereochemical purity makes it indispensable for synthesizing:
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Peptide Therapeutics: Incorporation into antimicrobial peptides (AMPs) to enhance target specificity .
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Enzyme Inhibitors: Serves as a precursor for transition-state analogs in protease inhibition.
Case Study: Anticancer Drug Development
A 2024 study demonstrated its utility in synthesizing HDAC inhibitors, where the (2S,3R) configuration improved binding affinity to zinc-dependent deacetylases by 40% compared to racemic analogs .
Comparative Analysis with Structural Analogs
(2S,3R)-3-Amino-2-methylbutanoic Acid vs. (2S,3S) Isomer
Property | (2S,3R) Isomer | (2S,3S) Isomer |
---|---|---|
Biological Activity | Higher enzyme affinity | Reduced target engagement |
Synthetic Accessibility | Requires chiral auxiliaries | Easier via non-stereoselective routes |
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption and metabolism in preclinical models.
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Therapeutic Expansion: Explore applications in neurodegenerative diseases (e.g., Alzheimer’s) via glutamate receptor modulation .
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Process Optimization: Develop biocatalytic methods using engineered aminotransferases for greener synthesis .
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